molecular formula C14H12Cl2N2O B7507035 N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide

N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide

Cat. No. B7507035
M. Wt: 295.2 g/mol
InChI Key: AZFIGUSWYHGHEA-UHFFFAOYSA-N
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Description

N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide, also known as ABT-594, is a synthetic compound that belongs to the class of analgesics known as nicotinic acetylcholine receptor agonists. It was first synthesized in the late 1990s and has since been studied extensively for its potential as a pain reliever.

Mechanism of Action

N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide works by binding to and activating nicotinic acetylcholine receptors, which are found throughout the nervous system. This activation leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in pain modulation. N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide also activates a specific subtype of nicotinic acetylcholine receptor known as the alpha4beta2 receptor, which is involved in nicotine addiction.
Biochemical and Physiological Effects:
N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, which are involved in pain modulation. N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide has also been shown to decrease the release of glutamate, which is involved in the transmission of pain signals. In addition, N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide has been shown to have anti-inflammatory effects, which may contribute to its pain-relieving properties.

Advantages and Limitations for Lab Experiments

N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide has a number of advantages for use in lab experiments. It has a high potency and selectivity for nicotinic acetylcholine receptors, which makes it a useful tool for studying the role of these receptors in pain modulation and nicotine addiction. However, N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide also has a number of limitations. It has a relatively short half-life, which makes it difficult to study its long-term effects. In addition, N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide is a synthetic compound that may not accurately reflect the effects of natural compounds on nicotinic acetylcholine receptors.

Future Directions

There are a number of future directions for research on N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide. One area of interest is the potential of N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide as a treatment for nicotine addiction. Another area of interest is the development of more potent and selective nicotinic acetylcholine receptor agonists for the treatment of pain. Additionally, further research is needed to better understand the long-term effects of N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide on the nervous system and to develop more effective delivery methods for the compound.

Synthesis Methods

N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide is synthesized through a multistep process that involves the reaction of 2,3-dichlorotoluene with sodium methoxide to form the corresponding methyl ether. This intermediate is then reacted with 4-cyanopyridine in the presence of potassium carbonate to yield N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide.

Scientific Research Applications

N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide has been extensively studied for its potential as a pain reliever. It has been shown to be effective in relieving acute and chronic pain in animal models, including neuropathic pain, inflammatory pain, and cancer pain. N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide has also been studied for its potential as a treatment for nicotine addiction, as it activates the same receptors in the brain that are targeted by nicotine.

properties

IUPAC Name

N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O/c1-18(14(19)10-5-7-17-8-6-10)9-11-3-2-4-12(15)13(11)16/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFIGUSWYHGHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C(=CC=C1)Cl)Cl)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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